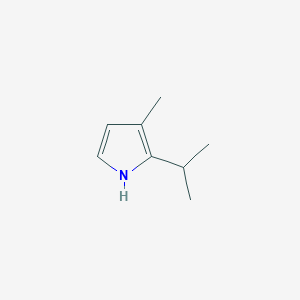
Butyl-oxo-phenyl-tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl-oxo-phenyl-tin is an organotin compound that features a tin atom bonded to a butyl group, an oxo group, and a phenyl group. Organotin compounds are known for their diverse applications in various fields, including industrial and biomedical sectors. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl-oxo-phenyl-tin typically involves the reaction of tin tetrachloride with butyl lithium and phenyl lithium in the presence of an oxo group donor. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
SnCl4+BuLi+PhLi+O→Bu-Sn-O-Ph
where Bu represents the butyl group and Ph represents the phenyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Butyl-oxo-phenyl-tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The butyl, oxo, or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin dioxide derivatives, while reduction may produce tin hydrides.
Scientific Research Applications
Butyl-oxo-phenyl-tin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to bind to DNA and induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which butyl-oxo-phenyl-tin exerts its effects involves its interaction with cellular components. The compound can bind to DNA, leading to the disruption of cellular processes and induction of apoptosis. Additionally, it can interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Butyl-oxo-phenyl-tin can be compared with other organotin compounds such as:
Di-n-butyl tin: Known for its use in polymer production and as a stabilizer.
Di-t-butyl tin: Used in similar applications but with different reactivity and stability profiles.
Diphenyltin: Explored for its anticancer properties and ability to bind to DNA.
The uniqueness of this compound lies in its specific combination of butyl, oxo, and phenyl groups, which confer distinct chemical and biological properties not found in other organotin compounds.
Properties
CAS No. |
77761-31-0 |
|---|---|
Molecular Formula |
C10H14OSn |
Molecular Weight |
268.93 g/mol |
IUPAC Name |
butyl-oxo-phenyltin |
InChI |
InChI=1S/C6H5.C4H9.O.Sn/c1-2-4-6-5-3-1;1-3-4-2;;/h1-5H;1,3-4H2,2H3;; |
InChI Key |
CUGVIQKWJHTLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
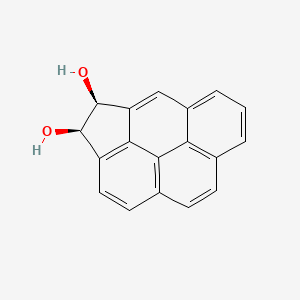

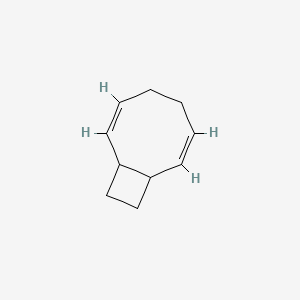
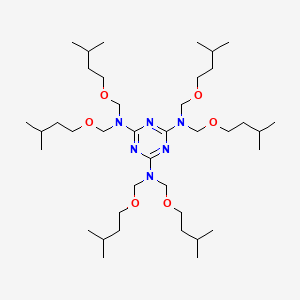
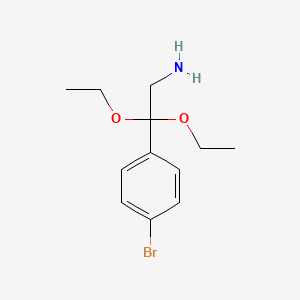

![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
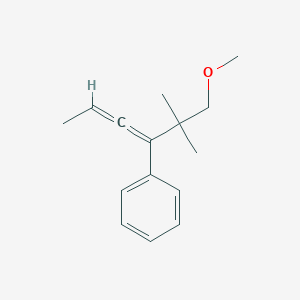
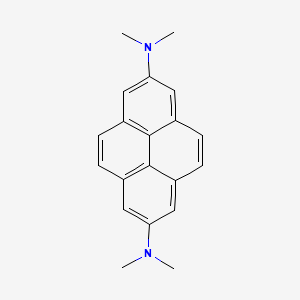
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
